molecular formula C17H15NO4S B8051478 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Cat. No.: B8051478
M. Wt: 329.4 g/mol
InChI Key: KFACIPILBRUIND-UHFFFAOYSA-N
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Description

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid is a complex organic compound featuring an indole moiety. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . For instance, methanesulfonic acid in methanol under reflux conditions can yield tricyclic indoles .

Industrial Production Methods

Industrial production of such compounds may involve multi-step synthesis processes, including the installation of functional groups and subsequent cyclization reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can affect multiple pathways, leading to the compound’s observed biological effects .

Properties

IUPAC Name

3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-17(20)10-7-13-5-8-15(9-6-13)23(21,22)18-12-11-14-3-1-2-4-16(14)18/h1-10H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFACIPILBRUIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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